molecular formula C12H15ClN2O3 B14913855 2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide

2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide

Cat. No.: B14913855
M. Wt: 270.71 g/mol
InChI Key: FABJYSVVHDMRAS-UHFFFAOYSA-N
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Description

2-Chloro-4-nitro-N-(tert-pentyl)benzamide is an organic compound with the molecular formula C12H15ClN2O3 It is a derivative of benzamide, featuring a chloro and nitro group on the benzene ring, and a tert-pentyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitro-N-(tert-pentyl)benzamide typically involves the following steps:

    Amidation: The nitro-chlorobenzene is then reacted with tert-pentylamine in the presence of a suitable catalyst to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of 2-Chloro-4-nitro-N-(tert-pentyl)benzamide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Using large reactors to handle the nitration process efficiently.

    Catalytic Amidation: Employing high-efficiency catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitro-N-(tert-pentyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-amino-4-nitro-N-(tert-pentyl)benzamide when using an amine nucleophile.

    Reduction: The major product is 2-chloro-4-amino-N-(tert-pentyl)benzamide.

Scientific Research Applications

2-Chloro-4-nitro-N-(tert-pentyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitro-N-(tert-pentyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrobenzamide: Lacks the tert-pentyl group, making it less hydrophobic.

    4-Nitro-N-(tert-pentyl)benzamide: Lacks the chloro group, affecting its reactivity.

    2-Chloro-N-(tert-pentyl)benzamide: Lacks the nitro group, altering its electronic properties.

Uniqueness

2-Chloro-4-nitro-N-(tert-pentyl)benzamide is unique due to the combination of the chloro, nitro, and tert-pentyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C12H15ClN2O3/c1-4-12(2,3)14-11(16)9-6-5-8(15(17)18)7-10(9)13/h5-7H,4H2,1-3H3,(H,14,16)

InChI Key

FABJYSVVHDMRAS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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